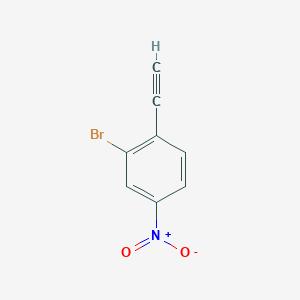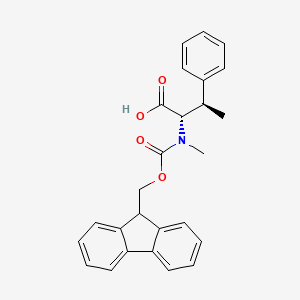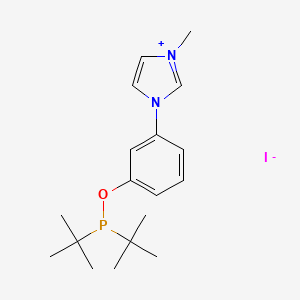![molecular formula C8H8N2O2 B12860864 6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
6-Methoxy-3-methylisoxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with a suitable pyridine derivative under specific conditions to form the fused ring system . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Methoxy-3-methylisoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Shares a similar core structure but lacks the methoxy group.
6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar fused ring system but different heteroatoms.
Uniqueness
6-Methoxy-3-methylisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect its solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
6-methoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H8N2O2/c1-5-6-3-4-7(11-2)9-8(6)12-10-5/h3-4H,1-2H3 |
Clave InChI |
ZUNMFBJOEFSWBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C=CC(=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
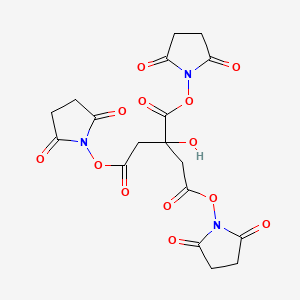

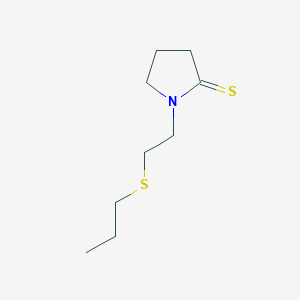
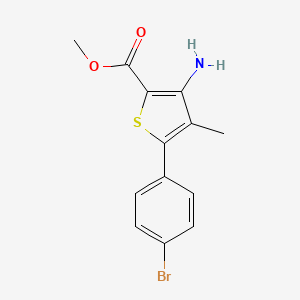
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)



